molecular formula C18H19BrN2O3 B2694225 3-Bromo-1-methyl-5-(2-methyl-6-phenylmorpholine-4-carbonyl)pyrrole-2-carbaldehyde CAS No. 1376358-55-2

3-Bromo-1-methyl-5-(2-methyl-6-phenylmorpholine-4-carbonyl)pyrrole-2-carbaldehyde

Cat. No.: B2694225
CAS No.: 1376358-55-2
M. Wt: 391.265
InChI Key: TUNHGYLBCYZMHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-methyl-5-(2-methyl-6-phenylmorpholine-4-carbonyl)pyrrole-2-carbaldehyde is a useful research compound. Its molecular formula is C18H19BrN2O3 and its molecular weight is 391.265. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-1-methyl-5-(2-methyl-6-phenylmorpholine-4-carbonyl)pyrrole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-1-methyl-5-(2-methyl-6-phenylmorpholine-4-carbonyl)pyrrole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-1-methyl-5-(2-methyl-6-phenylmorpholine-4-carbonyl)pyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3/c1-12-9-21(10-17(24-12)13-6-4-3-5-7-13)18(23)15-8-14(19)16(11-22)20(15)2/h3-8,11-12,17H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNHGYLBCYZMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C2=CC=CC=C2)C(=O)C3=CC(=C(N3C)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-Bromo-1-methyl-5-(2-methyl-6-phenylmorpholine-4-carbonyl)pyrrole-2-carbaldehyde is a complex heterocyclic compound featuring a pyrrole ring, which is notable for its potential biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of 3-Bromo-1-methyl-5-(2-methyl-6-phenylmorpholine-4-carbonyl)pyrrole-2-carbaldehyde is C18H19BrN2O3C_{18}H_{19}BrN_2O_3, with a molecular weight of approximately 391.3 g/mol. The compound's structure includes a bromine atom and a morpholine derivative, which are critical for its biological activity .

PropertyValue
Molecular FormulaC18H19BrN2O3
Molecular Weight391.3 g/mol
CAS Number1376358-55-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, requiring precise control over reaction conditions such as temperature and pH to maximize yield and selectivity. Techniques like chromatography are often employed for purification. The synthesis pathway may include reactions characteristic of pyrroles and aldehydes, which are essential for understanding the compound's reactivity in biological systems.

Antimicrobial Properties

Research indicates that compounds structurally related to 3-Bromo-1-methyl-5-(2-methyl-6-phenylmorpholine-4-carbonyl)pyrrole-2-carbaldehyde exhibit antimicrobial properties. For instance, studies on similar pyrrole derivatives have shown significant activity against various pathogens, including drug-resistant strains of Mycobacterium tuberculosis (Mtb). These compounds were found to inhibit the mmpL3 gene, crucial for mycolic acid biosynthesis in Mtb, leading to their potential use as anti-TB agents .

Cytotoxicity and Selectivity

In vitro studies suggest that while some pyrrole derivatives demonstrate potent antimicrobial activity (Minimum Inhibitory Concentration (MIC) values as low as 0.016 μg/mL), they also maintain low cytotoxicity (IC50 > 64 μg/mL). This balance between efficacy and safety is critical for therapeutic applications .

The proposed mechanism by which 3-Bromo-1-methyl-5-(2-methyl-6-phenylmorpholine-4-carbonyl)pyrrole-2-carbaldehyde exerts its biological effects may involve:

  • Electrophilic Attack : The electrophilic nature of the aldehyde group could facilitate interactions with nucleophilic sites in target biomolecules.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : Some derivatives may disrupt microbial membranes, leading to cell death.

Case Studies

A recent study focused on the structure–activity relationship (SAR) of pyrrole derivatives, revealing that specific substitutions can enhance activity against pathogenic bacteria while reducing cytotoxic effects. For example, compounds with bulky substituents at the carboxamide position exhibited improved anti-TB activity compared to their simpler counterparts .

Q & A

Q. Q1. How can researchers optimize the synthesis of this compound given its steric hindrance from the 2-methyl-6-phenylmorpholine group?

Methodological Answer:

  • Stepwise Synthesis: Prioritize forming the pyrrole-2-carbaldehyde core before introducing the morpholine-carbonyl group to minimize steric interference. Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for bromine substitution .
  • Protection Strategies: Temporarily protect reactive aldehyde or morpholine nitrogen during coupling steps using tert-butyldimethylsilyl (TBS) or Boc groups.
  • Reaction Monitoring: Track intermediates via LC-MS and 1H^{1}\text{H} NMR to identify incomplete conversions (e.g., residual bromine signals at δ 6.8–7.2 ppm) .

Q. Q2. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • X-ray Crystallography: Use ORTEP-3 or WinGX to resolve ambiguities in the morpholine-pyrrole conformation (e.g., chair vs. boat conformation of the morpholine ring) .
  • Multinuclear NMR: 13C^{13}\text{C} NMR is essential to distinguish between carbonyl signals (morpholine-4-carbonyl at ~170 ppm vs. aldehyde at ~190 ppm). 1H^{1}\text{H}-15N^{15}\text{N} HMBC can confirm amide connectivity .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (expected [M+H]+^+: ~443.05 m/z with isotopic Br pattern).

Advanced Research Questions

Q. Q3. How should researchers address conflicting spectroscopic data between computational predictions and experimental results for this compound?

Methodological Answer:

  • Data Cross-Validation:
    • Compare DFT-calculated 1H^{1}\text{H} NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data. Discrepancies >0.5 ppm may indicate incorrect tautomer assignments (e.g., enol vs. keto forms) .
    • Re-examine crystallographic data for hydrogen-bonding networks that stabilize specific conformations .
  • Dynamic Effects: Use variable-temperature NMR to detect restricted rotation in the morpholine group (e.g., coalescence temperature studies).

Q. Q4. What computational strategies are recommended for studying the bioactivity of this compound’s morpholine-pyrrole scaffold?

Methodological Answer:

  • Molecular Docking: Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. Focus on the morpholine group’s ability to form hydrogen bonds with catalytic lysine residues.
  • MD Simulations: Run 100-ns simulations in GROMACS to assess conformational stability of the 2-methyl-6-phenylmorpholine group in aqueous vs. lipid bilayer environments.
  • ADMET Prediction: Use SwissADME to evaluate logP (predicted ~3.2) and blood-brain barrier permeability, critical for CNS-targeted studies .

Experimental Design and Data Analysis

Q. Q5. How can researchers resolve challenges in crystallizing this compound due to its flexible aldehyde group?

Methodological Answer:

  • Co-Crystallization: Add small-molecule co-formers (e.g., thiourea derivatives) to stabilize the aldehyde via hydrogen bonding .
  • Temperature Gradients: Screen crystallization conditions at 4°C (slower nucleation) to improve crystal quality.
  • Software Tools: Use WinGX to refine disordered aldehyde/morpholine regions in the electron density map .

Q. Q6. What strategies mitigate decomposition of the aldehyde group during biological assays?

Methodological Answer:

  • Stabilization Buffers: Use phosphate-buffered saline (PBS) at pH 7.4 with 1% DMSO to prevent aldehyde oxidation.
  • Protection In Situ: Convert the aldehyde to a stable oxime derivative temporarily using hydroxylamine hydrochloride .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.